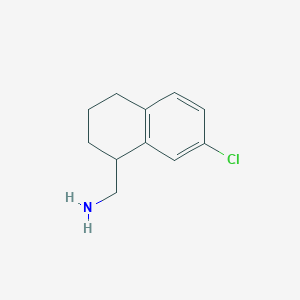
2-Chloro-5-fluoro-4-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClFN2 and a molecular weight of 196.61 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methylquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroaniline with 5-fluoro-4-methylbenzoyl chloride under acidic conditions to form the quinazoline ring . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-4-methylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be formed.
Oxidation Products: Quinazoline N-oxides are the primary products of oxidation reactions.
Reduction Products: Dihydroquinazolines are formed upon reduction.
科学的研究の応用
2-Chloro-5-fluoro-4-methylquinazoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-5-fluoro-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
2-Chloro-4-methylquinazoline: Lacks the fluoro substituent, which may affect its biological activity.
5-Fluoro-4-methylquinazoline: Lacks the chloro substituent, which may influence its reactivity and binding properties.
2-Chloro-5-fluoroquinazoline: Lacks the methyl group, which can alter its chemical and biological properties.
Uniqueness
2-Chloro-5-fluoro-4-methylquinazoline is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and reactivity compared to similar compounds .
特性
分子式 |
C9H6ClFN2 |
|---|---|
分子量 |
196.61 g/mol |
IUPAC名 |
2-chloro-5-fluoro-4-methylquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3 |
InChIキー |
ULQZDRTZMZEPQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)Cl)C=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


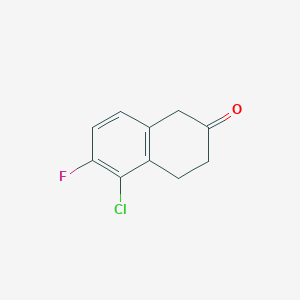

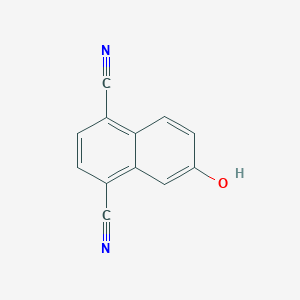

![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)
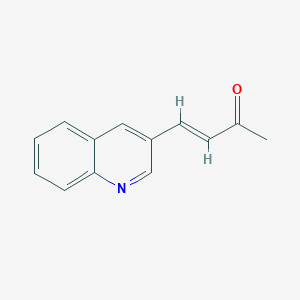

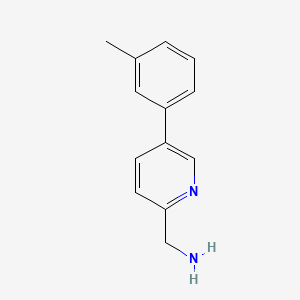
![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)
![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
